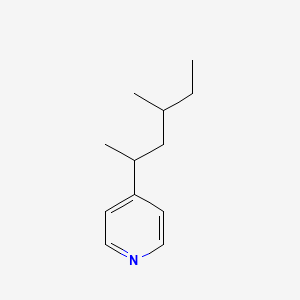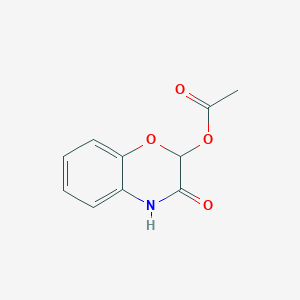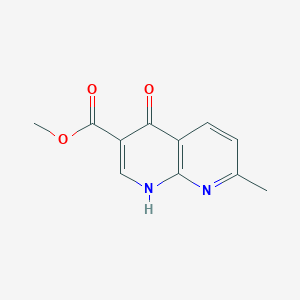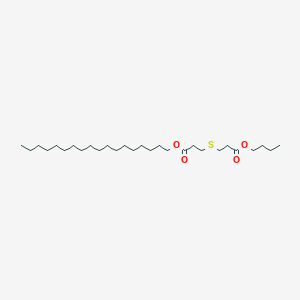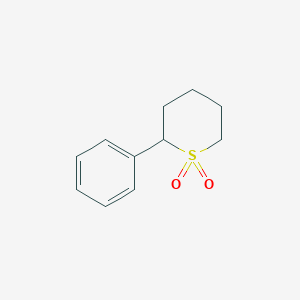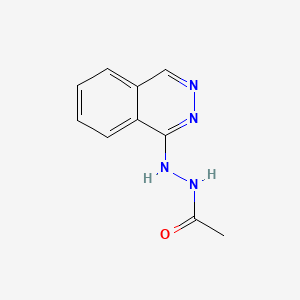
N-Acetylhydralazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylhydralazine is a derivative of hydralazine, a well-known antihypertensive agent. This compound is characterized by the presence of an acetyl group attached to the hydralazine molecule. This compound has been studied for its potential therapeutic applications and its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetylhydralazine can be synthesized through the acetylation of hydralazine. The process typically involves the reaction of hydralazine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydralazine molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through recrystallization or chromatography techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylhydralazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound back to hydralazine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Hydralazine.
Substitution: Various substituted hydralazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its antihypertensive properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
N-Acetylhydralazine exerts its effects primarily through the inhibition of prolyl hydroxylase enzymes, leading to the stabilization of hypoxia-inducible factor-1 (HIF-1). This stabilization promotes the expression of genes involved in angiogenesis and vascular protection. The compound also affects calcium signaling pathways in vascular smooth muscle cells, contributing to its vasodilatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydralazine: The parent compound, primarily used as an antihypertensive agent.
N-Acetylcysteine: Another acetylated compound with antioxidant properties.
N-Acetyltransferase Substrates: Compounds that undergo acetylation by N-acetyltransferase enzymes.
Uniqueness
N-Acetylhydralazine is unique due to its dual role in both inhibiting prolyl hydroxylase and affecting calcium signaling pathways. This dual mechanism provides a broader range of therapeutic effects compared to hydralazine alone. Additionally, the acetylation enhances its stability and bioavailability, making it a more effective therapeutic agent.
Propriétés
Numéro CAS |
22758-68-5 |
|---|---|
Formule moléculaire |
C10H10N4O |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
N'-phthalazin-1-ylacetohydrazide |
InChI |
InChI=1S/C10H10N4O/c1-7(15)12-14-10-9-5-3-2-4-8(9)6-11-13-10/h2-6H,1H3,(H,12,15)(H,13,14) |
Clé InChI |
YQUVBMKWVZWZED-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NNC1=NN=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





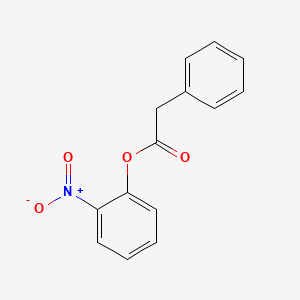
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)
